3-Hydroxy-2-oxobutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c1-2(5)3(6)4(7)8/h2,5H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZIITCYKKSZGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941175 | |
| Record name | 3-Hydroxy-2-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1944-42-9 | |
| Record name | beta-Hydroxy-alpha-ketobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-2-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymatic Systems and Reaction Mechanisms Involving 3 Hydroxy 2 Oxobutanoic Acid and Its Analogues
Acetolactate Synthase (ALS; EC 2.2.1.6)
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that initiates the biosynthesis of branched-chain amino acids. ncats.iochemspider.com This pathway is found in plants, fungi, archaea, and bacteria, but is absent in animals, making it a target for herbicides and antimicrobial agents. chemspider.comumaryland.edu ALS is classified as a transferase, specifically a transketolase, under the EC number 2.2.1.6. ncats.ionih.gov
The primary function of ALS is to catalyze the condensation of two molecules of pyruvate (B1213749) to form (S)-2-acetolactate, or one molecule of pyruvate and one molecule of 2-oxobutanoate (B1229078) to produce (S)-2-aceto-2-hydroxybutyrate. chemspider.comwikipedia.org These reactions are the first steps in the pathways leading to valine/leucine (B10760876) and isoleucine, respectively. ncats.ionih.gov
The catalytic cycle begins with the decarboxylation of a pyruvate molecule, a process facilitated by the cofactor thiamine pyrophosphate (TPP). epa.govrsc.org The resulting hydroxyethyl-TPP intermediate then acts as a nucleophile, attacking the carbonyl carbon of a second keto acid substrate. epa.gov
For Valine and Leucine Biosynthesis: The second substrate is another molecule of pyruvate. The condensation reaction yields (S)-2-acetolactate and carbon dioxide. genome.jp
For Isoleucine Biosynthesis: The second substrate is 2-oxobutanoate. This reaction forms (S)-2-aceto-2-hydroxybutyrate. wikipedia.orgnih.gov
Recent studies have indicated that Flavin-Adenine Dinucleotide (FAD), another cofactor for ALS, is not merely structural but participates in the reaction by initiating the process through radical formation. genome.jp The catalytic activity is dependent on the presence of TPP, FAD, and a divalent metal ion, typically Mg²⁺. chemspider.comnih.gov
| Feature | Description |
| Enzyme | Acetolactate Synthase (ALS) / Acetohydroxyacid Synthase (AHAS) |
| EC Number | 2.2.1.6 |
| Cofactors | Thiamine Pyrophosphate (TPP), Flavin-Adenine Dinucleotide (FAD), Mg²⁺ |
| Substrates | 2 Pyruvate molecules; or 1 Pyruvate + 1 2-Oxobutanoate |
| Products | (S)-2-Acetolactate + CO₂; or (S)-2-Aceto-2-hydroxybutyrate + CO₂ |
The activity of ALS is tightly regulated to control the levels of branched-chain amino acids. The primary regulatory mechanism is feedback inhibition by the end-products of the pathway: valine, leucine, and isoleucine. ncats.io In many bacteria, ALS exists as a multimeric enzyme composed of catalytic and regulatory subunits. umaryland.edunih.gov The small regulatory subunit is responsible for binding the allosteric inhibitors (the branched-chain amino acids), which in turn modulates the activity of the large catalytic subunit. umaryland.edu
In organisms like E. coli, there are multiple isoforms of ALS (ALS I, II, and III), each encoded by different operons (ilvBN, ilvGM, and ilvIH, respectively). nih.gov These operons are subject to transcriptional attenuation, where high concentrations of the branched-chain amino acids lead to reduced transcription of the ALS genes. ncats.io For instance, the ilvGMEDA operon is regulated by all three branched-chain amino acids, while the ilvBNC operon is specifically affected by isoleucine and leucine. ncats.io The Leucine-responsive protein (Lrp) also plays a role in regulating all three operons. nih.gov In plants, two interacting proteins, AIP1 and AIP3, have been identified as orthologues of bacterial feedback-regulatory proteins, suggesting a conserved mechanism of ALS regulation. agriculturejournals.cz
Catalytic Mechanism and Substrate Specificity for Pyruvate Condensation
Ketol-Acid Reductoisomerase (KARI; EC 1.1.1.86)
Ketol-acid reductoisomerase (KARI) is a bifunctional enzyme that catalyzes the second step in the biosynthesis of branched-chain amino acids. It performs two distinct chemical transformations within a single active site: an isomerization reaction followed by a reduction. KARI is also found only in plants, fungi, and bacteria.
KARI acts on the products of the ALS-catalyzed reaction. The enzyme recognizes two primary substrates:
(S)-2-acetolactate , the precursor for valine and leucine.
(S)-2-aceto-2-hydroxybutyrate , the precursor for isoleucine.
The reaction mechanism proceeds in two steps:
Isomerization: An Mg²⁺-dependent alkyl migration converts the substrate into a 3-hydroxy-2-oxo acid intermediate.
(S)-2-acetolactate is isomerized to 3-hydroxy-3-methyl-2-oxobutanoic acid .
(S)-2-aceto-2-hydroxybutyrate is isomerized to 3-hydroxy-3-methyl-2-oxopentanoate (B1247703) .
Reduction: This intermediate is then reduced by NADPH in a stereospecific manner to a 2,3-dihydroxy acid.
3-hydroxy-3-methyl-2-oxobutanoic acid is reduced to (R)-2,3-dihydroxy-3-methylbutanoate ((R)-2,3-dihydroxy-isovalerate). genome.jp
3-hydroxy-3-methyl-2-oxopentanoate is reduced to (2R,3R)-2,3-dihydroxy-3-methylpentanoate .
| Substrate | Intermediate | Final Product |
| (S)-2-Acetolactate | 3-Hydroxy-3-methyl-2-oxobutanoic acid | (R)-2,3-Dihydroxy-3-methylbutanoate |
| (S)-2-Aceto-2-hydroxybutyrate | 3-Hydroxy-3-methyl-2-oxopentanoate | (2R,3R)-2,3-dihydroxy-3-methylpentanoate |
KARI exhibits a high degree of stereoselectivity, which is crucial for the synthesis of the correct stereoisomers of the final amino acids. The enzyme specifically acts on the (S)-enantiomer of the acetohydroxy acid substrates produced by ALS. The subsequent reduction step is also stereospecific, producing the (R)-configuration at the C2 position of the dihydroxy acid product for the valine pathway and the (2R,3R)-configuration for the isoleucine pathway. This precise control of stereochemistry ensures that the correct precursors are channeled into the subsequent steps of valine and isoleucine biosynthesis.
Stereoselectivity of KARI in Valine and Isoleucine Biosynthesis
Branched-Chain Aminotransferase (BCAT) and Related Enzymes
Branched-chain aminotransferases are a family of enzymes that catalyze the initial, reversible step in BCAA catabolism. mdpi.comfrontiersin.org This transamination reaction is fundamental to the interplay between amino acid and keto acid pools within the body.
The primary function of BCAT enzymes is to catalyze the transfer of an amino group from a branched-chain amino acid—leucine, isoleucine, or valine—to an α-keto acid, typically α-ketoglutarate. frontiersin.orgwikipedia.org This reaction produces the corresponding branched-chain α-keto acids (BCKAs) and glutamate. frontiersin.orgwikipedia.org Specifically, leucine is converted to α-ketoisocaproate (KIC), isoleucine to α-keto-β-methylvalerate (KMV), and valine to α-ketoisovalerate (KIV). mdpi.comfrontiersin.org This transamination is a reversible process, allowing for the synthesis of BCAAs when their corresponding keto acids are available. frontiersin.org This reversibility is a key feature of BCAA metabolism, enabling a dynamic balance between BCAA and BCKA pools, which is crucial for nitrogen shuttling throughout the body. wikipedia.org
The reaction mechanism of BCATs is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), a derivative of vitamin B6. nih.gov The PLP cofactor is essential for the transfer of the amino group.
In mammals, there are two primary isoforms of BCAT: a cytosolic form (BCATc or BCAT1) and a mitochondrial form (BCATm or BCAT2). mdpi.comwikipedia.org These isoforms exhibit distinct tissue distributions and play different roles in metabolism.
BCATc (BCAT1): This isoform is found predominantly in the nervous system, including the brain, as well as in immune cells like activated T lymphocytes and macrophages. mdpi.comnih.gov In the brain, BCATc is involved in regulating the synthesis of the neurotransmitter glutamate. frontiersin.orgwikipedia.org Its role in immune cells suggests a function in cellular activation and response. mdpi.com
BCATm (BCAT2): The mitochondrial isoform is more widely distributed, with high expression in skeletal muscle, kidney, pancreas, and stomach. mdpi.comnih.gov Skeletal muscle is a primary site of BCAA transamination due to high BCATm activity. frontiersin.org This isoform is central to the catabolism of BCAAs for energy production. nih.gov
The differential localization and expression of these isoforms allow for tissue-specific regulation of BCAA metabolism. For instance, the low hepatic activity of BCAT means that the initial step of BCAA catabolism occurs primarily in extrahepatic tissues like skeletal muscle. mdpi.com The resulting BCKAs are then released into circulation and taken up by other tissues, such as the liver, for further processing. frontiersin.org
In plants, BCAT enzymes are involved in both the synthesis and breakdown of BCAAs and can be found in various subcellular compartments, including the mitochondria and chloroplasts, indicating specific roles in catabolism and anabolism respectively. nih.gov Bacteria, on the other hand, typically possess a single isoform of BCAT that can function in both anabolic and catabolic pathways depending on the cellular needs. wikipedia.org
Table 1: Comparison of Mammalian BCAT Isoforms
| Feature | BCATc (BCAT1) | BCATm (BCAT2) |
| Cellular Location | Cytosol wikipedia.org | Mitochondria wikipedia.org |
| Primary Tissues | Brain, immune cells mdpi.com | Skeletal muscle, kidney, pancreas mdpi.com |
| Primary Function | Neurotransmitter synthesis, immune cell function mdpi.comwikipedia.org | BCAA catabolism for energy nih.gov |
Reversible Transamination of Branched-Chain Amino Acids to Keto Acids
Branched-Chain Alpha-Ketoacid Dehydrogenase Complex (BCKDH)
Following the initial transamination by BCAT, the resulting branched-chain α-keto acids are committed to irreversible degradation by the branched-chain α-ketoacid dehydrogenase complex (BCKDH). nih.gov This multi-enzyme complex is a critical regulatory point in BCAA catabolism. wikipedia.orgportlandpress.com
The BCKDH complex is located on the inner mitochondrial membrane and catalyzes the oxidative decarboxylation of KIC, KMV, and KIV. frontiersin.orgwikipedia.org This reaction is an irreversible step that commits the carbon skeletons of the BCAAs to catabolism. mdpi.comportlandpress.com The products of this reaction are the respective branched-chain acyl-CoA esters: isovaleryl-CoA from KIC, α-methylbutyryl-CoA from KMV, and isobutyryl-CoA from KIV, along with the release of carbon dioxide and the reduction of NAD+ to NADH. frontiersin.orgwikipedia.org
The BCKDH complex is a large, multi-subunit structure composed of three catalytic components:
E1 (α-ketoacid dehydrogenase): A thiamine-dependent decarboxylase that catalyzes the decarboxylation of the α-ketoacid. frontiersin.orgwikipedia.org
E2 (dihydrolipoyl transacylase): Transfers the acyl group to coenzyme A. frontiersin.orgwikipedia.org
E3 (dihydrolipoyl dehydrogenase): A flavoprotein that reoxidizes the lipoyl cofactor. frontiersin.orgwikipedia.org
The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle. portlandpress.com A specific kinase, BCKDH kinase (BCKDK), phosphorylates and inactivates the E1 subunit, while a phosphatase, PPM1K (also known as PP2Cm), dephosphorylates and activates it. frontiersin.orgmdpi.com
Energy Production: The acyl-CoA derivatives are further metabolized in pathways similar to fatty acid oxidation, ultimately leading to the production of acetyl-CoA and/or succinyl-CoA. mdpi.commdpi.com These intermediates can then enter the tricarboxylic acid (TCA) cycle for the production of ATP. frontierspartnerships.org
Gluconeogenesis and Ketogenesis: The end products of BCAA catabolism have different metabolic fates. Acetyl-CoA, derived from leucine and partially from isoleucine, is ketogenic. mdpi.com Propionyl-CoA, derived from valine and partially from isoleucine, is glucogenic as it can be converted to succinyl-CoA. mdpi.com
Fatty Acid Synthesis: Under certain conditions, the intermediates of BCAA catabolism can be used for the synthesis of fatty acids. frontiersin.org For example, BCKDK can phosphorylate and regulate ATP-citrate lyase, a key enzyme in de novo fatty acid synthesis. frontiersin.org
Cholesterol Synthesis: Intermediates from BCAA breakdown can also contribute to the cholesterol synthesis pathway. frontiersin.org
Table 2: Products of BCKDH and their Metabolic Fates
| Branched-Chain α-Keto Acid | Branched-Chain Acyl-CoA | Primary Metabolic Fate |
| α-Ketoisocaproate (KIC) | Isovaleryl-CoA | Ketogenesis (via Acetyl-CoA) mdpi.com |
| α-Keto-β-methylvalerate (KMV) | α-Methylbutyryl-CoA | Ketogenesis & Gluconeogenesis (via Acetyl-CoA and Succinyl-CoA) frontiersin.orgmdpi.com |
| α-Ketoisovalerate (KIV) | Isobutyryl-CoA | Gluconeogenesis (via Succinyl-CoA) frontiersin.orgmdpi.com |
Oxidative Decarboxylation of Branched-Chain Keto Acids
Other Enzymes Interacting with Hydroxy Keto Acids
While BCAT and BCKDH are the primary enzymes in the main BCAA catabolic pathway, other enzymes can interact with related hydroxy keto acids. For instance, the thiamin diphosphate (B83284) (ThDP)-dependent branched-chain keto acid decarboxylase (KdcA) from Lactococcus lactis catalyzes the decarboxylation of 3-methyl-2-oxobutanoic acid. nih.gov Furthermore, research has identified aldolases, such as 2-keto-3-deoxy-l-rhamnonate aldolase (B8822740) (YfaU) and 3-methyl-2-oxobutanoate (B1236294) hydroxymethyltransferase (KPHMT), that can catalyze the aldol (B89426) addition of 2-oxoacids to formaldehyde (B43269), producing 4-hydroxy-2-oxocarboxylic acids. csic.es Additionally, studies have explored the enzymatic conversion of keto acids to their corresponding hydroxy analogs, such as the conversion of 4-methylthio-2-oxobutanoic acid to 2-hydroxy-4-(methylthio)butyric acid by enzymes with oxidoreductase, transferase, hydrolase, or lyase activities. google.com These findings suggest a broader enzymatic landscape for the metabolism and modification of α-keto and α-hydroxy acids beyond the canonical BCAA pathways.
Hydroxyacid Oxidases
Hydroxyacid oxidases are a class of flavin mononucleotide (FMN)-dependent enzymes that catalyze the oxidation of (S)-2-hydroxy acids to their corresponding 2-oxo acids, with molecular oxygen acting as the electron acceptor, producing hydrogen peroxide. ebi.ac.ukwikipedia.org The systematic name for this enzyme class is (S)-2-hydroxy-acid:oxygen 2-oxidoreductase. wikipedia.org These enzymes, which include glycolate (B3277807) oxidase, are involved in glyoxylate (B1226380) and dicarboxylate metabolism. wikipedia.org
The catalytic mechanism of hydroxyacid oxidases has been a subject of investigation, with two primary mechanisms proposed: a hydride transfer (HT) mechanism and a carbanion (CA) mechanism. acs.org The CA mechanism suggests the initial formation of a carbanion intermediate. acs.org Evidence for a carbanion mechanism comes from studies on rat kidney L-2-hydroxyacid oxidase, which, like other enzymes in this family, is thought to proceed through the formation of a carbanion as the first step. Computational studies on long-chain L-α-hydroxy acid oxidase (LCHAO) have also explored both mechanisms for the dehydrogenation of L-lactate. acs.org
Interestingly, a single mutation (Y128F) in p-hydroxymandelate oxidase (Hmo), an FMN-dependent enzyme that typically oxidizes mandelate (B1228975) to benzoylformate, was found to extend the normal two-electron oxidation to a four-electron oxidative decarboxylation reaction.
(S)-Mandelate Dehydrogenase
(S)-Mandelate dehydrogenase (MDH) is an FMN-dependent enzyme that belongs to the α-hydroxy acid oxidase/dehydrogenase family. acs.orgenzyme-database.org It catalyzes the oxidation of (S)-mandelate to benzoylformate. acs.orgnih.govacs.org This enzyme is a component of a metabolic pathway in Pseudomonas species, enabling them to use mandelic acid as a sole source of carbon and energy. acs.orgwiley.com The electrons from the reduced FMN (FMNH2) are transferred to a component of the electron transport chain, likely ubiquinone. enzyme-database.org
The reaction mechanism of MDH is believed to involve the formation of a carbanion/enolate intermediate rather than a direct hydride transfer. acs.orgnih.gov This is supported by several lines of evidence, including studies with alternate substrates and the identification of key active site residues. acs.orgnih.gov Histidine-274 has been identified as the active-site base responsible for abstracting the α-proton from the substrate to generate the carbanion. acs.orgnih.gov Arginine-277 is crucial for both substrate binding and stabilizing the transition state. acs.orgnih.gov
MDH exhibits a preference for larger substrates and those with beta unsaturation. enzyme-database.org For instance, it favors 2-hydroxyoctanoate (B1260312) over 2-hydroxybutyrate. Esters of mandelic acid, such as the methyl and ethyl esters, are also substrates for MDH. enzyme-database.orgnih.gov Although their binding affinity is lower than that of (S)-mandelate, they are oxidized at comparable rates. nih.gov
| Substrate Specificity of (S)-Mandelate Dehydrogenase |
| Preferred Substrates |
| (S)-Mandelate |
| Substrates with longer sidechains (e.g., 2-hydroxyoctanoate) |
| Substrates with beta unsaturation (e.g., (indol-3-yl)glycolate) |
| Esters of (S)-mandelic acid (e.g., methyl and ethyl esters) |
| Less Preferred Substrates |
| Substrates with shorter sidechains (e.g., 2-hydroxybutyrate) |
| Substrates without beta unsaturation (e.g., (indol-3-yl)lactate) |
Alpha-Acetolactate Decarboxylase
Alpha-acetolactate decarboxylase (ALDC) is an enzyme that catalyzes the decarboxylation of α-acetolactate to produce acetoin. rsc.orgbiozym.vnwikipedia.org This reaction is a key step in the metabolic pathway that can lead to the formation of diacetyl, a compound that can impact the flavor of fermented beverages. biozym.vn By converting α-acetolactate directly to acetoin, ALDC prevents the accumulation of diacetyl. biozym.vnlallemandbrewing.com
The enzyme is capable of acting on both enantiomers of α-acetolactate, (S)-α-acetolactate and (R)-α-acetolactate, to yield a single product, (R)-acetoin. rsc.orgresearchgate.net The natural substrate is (S)-α-acetolactate. rsc.org The catalytic mechanism for the conversion of (S)-α-acetolactate involves two main steps: direct decarboxylation to form an enolate intermediate, followed by protonation of this intermediate to generate the final product. rsc.orgresearchgate.net The decarboxylation step has been calculated to have an energy barrier of 13.5 kcal mol⁻¹. rsc.orgresearchgate.net The protonation is thought to be carried out by a glutamic acid residue (E253). rsc.org
| Reaction Catalyzed by Alpha-Acetolactate Decarboxylase |
| Substrate |
| (S)-α-Acetolactate |
| (R)-α-Acetolactate |
| (S)-α-Acetohydroxybutyrate |
| Product |
| (R)-Acetoin |
| (R)-Acetoin |
| (R)-3-Hydroxypentan-2-one |
Ketopantoate Hydroxymethyltransferase
Ketopantoate hydroxymethyltransferase (KPHMT), also known as 3-methyl-2-oxobutanoate hydroxymethyltransferase, is an enzyme that plays a crucial role in the biosynthesis of pantothenate (vitamin B5). researchgate.netasm.orgwikipedia.org It catalyzes the first committed step in this pathway: the reversible transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate (3-methyl-2-oxobutanoate) to form ketopantoate (2-dehydropantoate). researchgate.netasm.orgwikipedia.orgwikipedia.org
KPHMT is classified as a class II aldolase, meaning it requires a metal ion for its activity. frontiersin.org The proposed reaction mechanism involves the formation of an adduct between α-ketoisovalerate and 5,10-methylenetetrahydrofolate, which is then resolved to generate tetrahydrofolate and the ketopantoate product. frontiersin.org The enzyme from Escherichia coli is a decamer and its structure has been solved, providing insights into its catalytic mechanism. asm.orgresearchgate.net
In addition to its primary role, KPHMT from Mycobacterium tuberculosis has been shown to catalyze a tetrahydrofolate-independent hydroxymethyltransferase reaction between formaldehyde and α-ketoisovalerate. sigmaaldrich.com This enzyme can also catalyze the enolization of α-ketoisovalerate and other α-keto acids, a process that is dependent on a divalent metal ion, with a preference for Mg²⁺. sigmaaldrich.com The enzyme exhibits optimal activity in a pH range of 7.0-7.5. sigmaaldrich.com
| Properties of Ketopantoate Hydroxymethyltransferase |
| Enzyme Commission Number |
| EC 2.1.2.11 asm.orgfrontiersin.org |
| Reaction |
| 5,10-methylenetetrahydrofolate + 3-methyl-2-oxobutanoate ⇌ tetrahydrofolate + 2-dehydropantoate (B1214580) wikipedia.org |
| Cofactor |
| Requires a metal ion (Class II aldolase) frontiersin.org |
| Inhibitors |
| Isovalerate, pyruvate, 3-methyl-2-butanone, valine, pantoate, pantothenate, coenzyme A uniprot.org |
Stereochemistry and Isomerism in the Context of 3 Hydroxy 2 Oxobutanoic Acid Derivatives
Biological Significance of Specific Stereoisomers
The precise three-dimensional structure of a stereoisomer is critical for its interaction with the highly specific active sites of enzymes.
Enzymes exhibit remarkable stereospecificity, often acting on only one stereoisomer of a substrate. Research on the valine-isoleucine biosynthesis pathway has shown that only the (2S)-isomers of α-acetolactate ((2S)-2-hydroxy-2-methyl-3-oxobutanoic acid) and α-acetohydroxybutyrate ((2S)-2-ethyl-2-hydroxy-3-oxobutanoic acid) serve as substrates for the enzyme reductoisomerase from Salmonella typhimurium. rsc.org Their corresponding (2R)-enantiomers are not processed by the enzyme, highlighting the strict stereochemical requirements for enzymatic catalysis. rsc.orgvulcanchem.com Similarly, the enzyme acetolactate synthase (ALS) is responsible for producing the (S)-enantiomer of α-acetolactate from pyruvate (B1213749), which is the biologically active precursor for valine and leucine (B10760876) biosynthesis.
This enzymatic stereoselectivity has profound implications for the control of metabolic pathways. The production and conversion of specific stereoisomers ensure that metabolic flux proceeds in the correct direction. In the biosynthesis of branched-chain amino acids (BCAAs), the formation of the (2S) isomer of α-acetolactate is a committed step. The activity of acetolactate synthase is often regulated by feedback inhibition, where high concentrations of the end-product (e.g., valine) suppress the enzyme's activity to prevent overaccumulation. This regulation is tied to the specific stereoisomer produced, ensuring that the entire pathway is efficiently controlled. Furthermore, neomorphic mutant isocitrate dehydrogenase enzymes found in some cancers can reduce (3S)-hydroxy-2-oxobutanoic acid to (2R,3S)-dihydroxybutanoic acid, demonstrating how altered enzyme function can lead to the production of novel stereoisomers with potential roles in disease pathogenesis. mdpi.com
Differential Substrate Activity for Enzymes
Isomeric Relationships with Other Hydroxy Keto Acids (e.g., Butanoic acid, 2(or 3)-hydroxy-4-oxo-)
3-Hydroxy-2-oxobutanoic acid is part of a larger family of hydroxy keto acids. Its isomers, where the hydroxyl and keto groups are located at different positions on the butanoic acid backbone, exhibit distinct properties and biological roles. hmdb.canih.gov
4-Hydroxy-2-oxobutanoic acid: This compound is a positional isomer of this compound, with the hydroxyl group at the C4 position and the keto group at C2. hmdb.ca Also known as γ-hydroxy-α-ketobutyric acid, its structure as a short-chain keto acid influences its metabolic roles. hmdb.ca It can serve as an intermediate in engineered metabolic pathways.
2-Hydroxy-4-oxobutanoic acid: In this isomer, the positions of the functional groups are again different. It has been identified in studies involving malic acid derivatives from fruits and has shown potential for inhibiting enzymes like α-glucosidase. researchgate.net
Butanoic acid, 2-hydroxy-4-oxo- vs. Butanoic acid, 3-hydroxy-4-oxo-: These compounds represent further isomeric variations. For example, malic acid derivatives found in camu-camu include (S)-4-butoxy-2-hydroxy-4-oxo-butanoic acid and (S)-4-butoxy-3-hydroxy-4-oxo-butanoic acid. researchgate.net These isomers, differing only in the position of the hydroxyl group (C2 vs. C3), show significantly different inhibitory activities against α-glucosidase, underscoring how minor positional changes can drastically alter biological function. researchgate.net
Table 2: Comparison of Hydroxy Keto Acid Isomers
| Compound Name | Molecular Formula | Position of Hydroxyl Group | Position of Oxo (Keto) Group | CAS Number |
|---|---|---|---|---|
| This compound | C₄H₆O₄ nih.gov | C3 nih.gov | C2 nih.gov | 1944-42-9 nih.gov |
| 4-Hydroxy-2-oxobutanoic acid | C₄H₆O₄ nih.gov | C4 nih.gov | C2 nih.gov | 22136-38-5 nih.gov |
| 2-Hydroxy-4-oxobutanoic acid | C₄H₆O₄ nih.gov | C2 nih.gov | C4 nih.gov | 178239 (CID) nih.gov |
Advanced Synthetic Methodologies for Research on 3 Hydroxy 2 Oxobutanoic Acid and Its Analogues
Stereoselective and Enantioselective Synthesis
The controlled synthesis of specific stereoisomers of 3-hydroxy-2-oxobutanoic acid and related α-hydroxy acids is paramount for their application in research and development. Both enzymatic and chiral catalysis approaches have proven effective in achieving high levels of stereoselectivity and enantioselectivity.
Enzymatic Synthesis Approaches
Enzymatic methods are highly valued for their exceptional selectivity and operation under mild reaction conditions. vapourtec.com Various reductase enzymes have been successfully employed for the asymmetric reduction of α-keto acid precursors to yield the desired chiral α-hydroxy acids.
NADH-dependent reductases are instrumental in the stereoselective synthesis of chiral hydroxy acids. For instance, reductases from Lactobacillus brevis have been shown to selectively reduce α-keto precursors to the corresponding (2S)-configured products with high enantiomeric excess (>95%). Similarly, a gene encoding an NADH-dependent short-chain dehydrogenase/reductase from Gluconobacter oxydans 621H has been cloned and expressed in Escherichia coli for synthetic purposes. researchgate.net The synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate from ethyl 4-chloroacetoacetate has been achieved with a yield of 36.6 g/L and an enantiomeric excess of over 99% using recombinant E. coli cells that express a secondary alcohol dehydrogenase from Candida parapsilosis, with 2-propanol used to regenerate the necessary NADH cofactor. researchgate.net
A novel zinc-containing α-keto ester reductase from Streptomyces coelicolor A3(2) has been purified and characterized, demonstrating a specific activity of 939 units/mg of protein for the reduction of ethyl 2-oxoheptanoate using NADH as the coenzyme. tandfonline.com This enzyme, a homotetramer, is distinct from other known α-keto ester reductases in its subunit structure and metal ion dependency. tandfonline.com
Ketoreductases (KREDs) are a powerful class of enzymes for the stereoselective reduction of ketones, including α-keto esters, to their corresponding chiral alcohols. nih.gov Commercially available KREDs have been successfully used to synthesize α-fluoro-β-hydroxy esters from racemic α-fluoro-β-keto esters through a dynamic reductive kinetic resolution (DYRKR) process, yielding products with high diastereomeric and enantiomeric excess. alaska.edu For example, KRED 110 produces the anti 2S,3S isomer, while KRED 130 yields the syn 2S,3R isomer, albeit with lower specificity. alaska.edu
The strategic application of KREDs allows for the production of all four stereoisomers of valuable compounds like 3-hydroxyproline (B1217163) and 3-hydroxypipecolic acid through dynamic kinetic reduction of the corresponding cyclic ketoesters. sci-hub.se KREDs have also been employed in the synthesis of key pharmaceutical intermediates. For example, a KRED-catalyzed reduction was a key step in producing (R)-4-cyano-3-hydroxybutyrate, an intermediate for Atorvastatin. mdpi.com Similarly, the synthesis of an intermediate for the thrombin inhibitor involved the enzymatic preparation of (R)-2-hydroxy-3,3-dimethylbutanoic acid. mdpi.com
The versatility of KREDs is further highlighted by their use in producing α-diazo-β-hydroxy esters from their corresponding keto esters with excellent conversions (up to >99%) and high enantioselectivities (up to >99% ee). nih.gov Engineered KREDs, often developed through structure-guided protein engineering, have shown improved activity and stereoselectivity for a wide range of substrates. rsc.org
| KRED | Substrate | Product Stereoisomer | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| KRED 110 | Aromatic α-fluoro-β-keto esters | anti (2S,3S) | High | High | alaska.edu |
| KRED 130 | Aromatic α-fluoro-β-keto esters | syn (2S,3R) | - | - | alaska.edu |
| KRED-108 | α-alkyl substituted-β-keto esters | (2R,3R) | >99% | >99% | nih.gov |
| KRED-02 | α-amido-β-keto esters | cis-(2S,3R) | 99% | >99% | nih.gov |
| KRED-10 | α-amido-β-keto esters | trans-(2R,3R) | 98% | >99% | nih.gov |
The immobilization of reductases, often co-immobilized with a cofactor regeneration system, within continuous flow reactors represents a significant advancement for industrial-scale synthesis. acs.org This approach enhances enzyme stability, simplifies product purification, and allows for the continuous production of chiral molecules. researchgate.net
For example, a system with co-immobilized ketoreductase and glucose dehydrogenase in a flow reactor has been used for the synthesis of chiral alcohols. mdpi.com This setup allows for efficient cofactor regeneration and has been shown to be robust, even in the presence of organic solvents like DMSO. mdpi.com Another study demonstrated the successful immobilization of enantiocomplementary imine reductases (IREDs) for continuous chiral amine synthesis, achieving high conversions and space-time yields. acs.org
A continuous-flow reactor using co-immobilized carbonyl reductase and glucose dehydrogenase for the synthesis of chiral lactones ran for over 650 hours with 99% ee and 80% conversion, showcasing the robustness of this technology. acs.org The immobilization of enzymes on solid supports, such as epoxide-functionalized resins, has been a key enabling factor for these continuous flow processes. mdpi.comacs.org
Application of Ketoreductases (KREDs)
Chiral Catalysis Methods
In addition to enzymatic approaches, chiral catalysis using transition metal complexes offers a powerful alternative for the asymmetric synthesis of this compound and its analogues.
Ruthenium-based catalysts, particularly those employing the chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective for the asymmetric hydrogenation of α-keto esters and other functionalized ketones. semanticscholar.orgharvard.edu These catalysts can achieve excellent enantioselectivity, often exceeding 99% ee. orgsyn.org
The hydrogenation of methyl 3-oxobutanoate catalyzed by Ru(OCOCH₃)₂[(R)-BINAP] in the presence of hydrogen chloride proceeds in methanol (B129727) to give the corresponding (R)-hydroxy ester in 97% isolated yield and >99% ee. orgsyn.org The presence of a secondary binding group on the substrate, such as the ester group in β-keto esters, was initially thought to be necessary for achieving high enantioselectivity through chelation to the ruthenium center. semanticscholar.org However, later generations of Ru-diphosphine-diamine complexes have been developed that can hydrogenate a wide range of unfunctionalized ketones with high efficiency. semanticscholar.org
The photocatalytic asymmetric reduction of 3-methyl-2-oxobutanoic acid using chiral BINAP-Rh(I) complexes in conjunction with semiconductor photocatalysts like TiO₂ or CdS has also been demonstrated, achieving up to 60% ee. oup.com This method represents a novel approach to asymmetric hydrogenation, utilizing light energy to drive the reaction. oup.com
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |
|---|---|---|---|---|---|
| Ru(OCOCH₃)₂[(R)-BINAP] / HCl | Methyl 3-oxobutanoate | Methyl (R)-3-hydroxybutanoate | >99% | 97% | orgsyn.org |
| (R)-BINAP-Rh(I) / CdS / TEOA | 3-Methyl-2-oxobutanoic acid | (R)-2-Hydroxy-3-methylbutanoic acid | 60% | - | oup.com |
| Ru-(S)-BINAP | Naphthacrylic acid | (S)-Naproxen | 98% | - | nptel.ac.in |
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including 3-hydroxy acids. This approach utilizes small organic molecules as catalysts, avoiding the use of metals and offering a greener synthetic alternative. A prominent strategy involves the enantioselective organocatalytic synthesis of chiral terminal epoxides from long-chain aldehydes. nih.gov This key step, often employing catalysts like MacMillan's imidazolidinones, establishes the stereochemistry early in the synthetic sequence. nih.govmdpi.com
The process typically begins with the α-chlorination of an aldehyde, catalyzed by a chiral imidazolidinone, followed by reduction and subsequent treatment with a base to form the terminal epoxide in high yield and enantiomeric purity. mdpi.com This epoxide is then subjected to ring-opening with a suitable nucleophile, such as vinylmagnesium bromide. The resulting 4-hydroxy terminal alkene undergoes ozonolysis and a subsequent Pinnick oxidation to yield the target 3-hydroxy fatty acid. mdpi.com This methodology provides a versatile and general route to various 3-hydroxy fatty acids and their derivatives. nih.gov
| Catalyst Type | Key Reaction Step | Substrates | Outcome | Reference |
| Imidazolidinone | Asymmetric α-chlorination | Long-chain aldehydes | Chiral α-chloro aldehydes | mdpi.com |
| Imidazolidinone | Epoxidation | Long-chain aldehydes | Chiral terminal epoxides | nih.gov |
Asymmetric Hydroxylation of β-Dicarbonyl Compounds
The direct asymmetric α-hydroxylation of β-dicarbonyl compounds represents a highly efficient route to chiral α-hydroxy-β-dicarbonyl precursors. While various methods exist for hydroxylation, achieving high enantioselectivity remains a significant challenge. researchgate.net
One successful approach utilizes transition-metal complexes with chiral ligands. For instance, ruthenium-BINAP complexes have been shown to effectively catalyze the asymmetric hydroxylation of α-keto esters. This method can achieve high enantiomeric excess (ee), although it often requires stringent anhydrous conditions to prevent catalyst deactivation and side reactions. Another established method involves the use of chiral sulfonyloxaziridines, which have been the primary reagents for asymmetric α-hydroxylations for some time. researchgate.net The development of more robust and efficient catalytic systems for this transformation is an active area of research, aiming to broaden the substrate scope and improve practicality. researchgate.net
| Catalyst/Reagent | Substrate Type | Key Features | Achieved Enantiomeric Excess (%) | Reference |
| RuCl₂[(R)-BINAP] | α-Keto ester | Requires tert-Butyl hydroperoxide (TBHP) as an oxidant; anhydrous conditions. | 92 | |
| Chiral Sulfonyloxaziridines | β-Dicarbonyl compounds | Stoichiometric chiral reagent. | Varies with substrate and reagent. | researchgate.net |
Chemical Synthesis Routes for Research Grade Materials
The production of research-grade this compound and its analogues relies on several established chemical synthesis routes. These methods are chosen based on precursor availability, desired purity, and scalability.
Condensation Reactions and Precursor Transformations
Condensation reactions are fundamental to building the carbon skeleton of this compound. Aldol-type condensation reactions are particularly prevalent, often utilizing enzymes for stereocontrol. researchgate.net Aldolases can catalyze the condensation between pyruvate (B1213749) or a related 2-oxoacid and an aldehyde, directly forming a 4-hydroxy-2-oxoacid derivative. researchgate.netnih.gov
For example, 3-hydroxy-3-methyl-2-oxobutanoic acid can be synthesized through the condensation of suitable precursors under controlled acidic or basic conditions. smolecule.com A specific biological example is the hydroxymethylation of α-ketoisovalerate with formaldehyde (B43269), a reaction catalyzed by the enzyme ketopantoate hydroxymethyltransferase, to produce ketopantoate. wikipedia.org These reactions highlight the power of combining simple building blocks to construct more complex functionalized molecules.
Catalytic α-Hydroxylation of β-Dicarbonyl Compounds
For non-chiral or racemic synthesis, several effective catalytic methods for the α-hydroxylation of β-dicarbonyl compounds are available. These methods are often valued for their efficiency and use of readily available reagents. researchgate.net
A notable "green" methodology involves the use of iodine (I₂) as a catalyst with atmospheric oxygen as the terminal oxidant, promoted by photoirradiation. organic-chemistry.org This metal-free approach can achieve high yields of α-hydroxy-β-dicarbonyl compounds using only a small amount of catalyst in a solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.org Another approach uses a samarium iodide (SmI₃)/I₂ system, which mediates the electrophilic α-hydroxylation of β-dicarbonyl substrates under aerobic conditions, reportedly achieving up to 95% efficiency for the methyl ester intermediate.
| Catalytic System | Oxidant | Key Conditions | Advantages | Reference |
| I₂ / NaOAc | Air (O₂) | Photoirradiation, THF solvent | Metal-free, cost-effective, environmentally friendly | organic-chemistry.org |
| SmI₃ / I₂ | Air (O₂) | THF/water, room temperature | High efficiency (95%) |
Hydrolysis of Esters
The final step in many synthetic routes to this compound is the hydrolysis of its corresponding ester. This standard transformation can be achieved under either acidic or alkaline conditions. savemyexams.com
Alkaline hydrolysis, also known as saponification, involves heating the ester with a base like sodium hydroxide (B78521) (NaOH). savemyexams.commasterorganicchemistry.com This reaction is irreversible and proceeds to completion, initially forming the carboxylate salt. savemyexams.com Subsequent acidification is required to protonate the salt and yield the final carboxylic acid. savemyexams.commasterorganicchemistry.com For instance, (R)-3-hydroxybutyrate ester can be hydrolyzed at low temperatures using bases such as NaOH, potassium hydroxide (KOH), or calcium hydroxide to produce the corresponding salt of the acid. google.com
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. libretexts.org The ester is heated under reflux with a dilute mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). savemyexams.comgoogle.com This reaction is an equilibrium process, meaning it does not go to completion, and the desired acid must be separated from the starting materials and alcohol byproduct. savemyexams.com
| Hydrolysis Type | Reagents | Key Conditions | Characteristics | Reference |
| Alkaline (Saponification) | Dilute NaOH, KOH, or Ca(OH)₂ | Heating under reflux or low temperature | Irreversible, forms carboxylate salt first | savemyexams.commasterorganicchemistry.comgoogle.com |
| Acid | Dilute H₂SO₄ or HCl | Heating under reflux | Reversible, equilibrium reaction | savemyexams.comlibretexts.orggoogle.com |
Oxidation of Isovaleric Acid or Similar Precursors
The oxidation of precursor molecules is a direct method for synthesizing α-keto acids. Laboratory synthesis of 3-Methyl-2-oxobutanoic acid, an analogue of the target compound, can be achieved through the controlled oxidation of isovaleric acid (3-methylbutanoic acid) or similar precursors. smolecule.com This transformation typically employs common oxidizing agents under carefully managed reaction conditions to prevent over-oxidation. Industrially, isovaleric acid itself can be produced by the oxidation of isovaleraldehyde. wikipedia.org Furthermore, microbial oxidation presents an alternative pathway; for example, the fungus Galactomyces reessii can oxidize isovaleric acid to produce β-hydroxyisovaleric acid. wikipedia.org
Strategies for Stereochemical Purity Assurance in Synthesis
The synthesis of enantiomerically pure compounds is a critical challenge in modern organic chemistry, particularly for biologically active molecules where stereochemistry dictates function. For this compound and its analogues, which possess a chiral center at the C3 position, ensuring stereochemical integrity is paramount. This section details advanced methodologies employed to obtain these compounds in high enantiomeric purity.
Chiral Resolution Techniques (e.g., Chiral Column Chromatography, Diastereomeric Salt Formation)
Resolution of a racemic mixture is a common strategy to isolate a desired enantiomer. This involves separating the enantiomers, often after converting them into diastereomers which have different physical properties. libretexts.org
Chiral Column Chromatography
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. phenomenex.com The separation is based on the differential interactions between the enantiomers and the chiral environment of the stationary phase. phenomenex.com For hydroxy acids, this method has proven effective. For instance, the optical isomers of 2- and 3-hydroxy fatty acids can be successfully separated and identified after conversion to their 3,5-dinitrophenyl urethane (B1682113) derivatives, which are then analyzed by HPLC on a chiral column. nih.gov
The choice of CSP is critical and various types are available, including polysaccharide-based, protein-based, and Pirkle-type columns. phenomenex.com The selection depends on the specific structure of the analyte. For α-ketocarboxylic acids like 3-methyl-2-oxobutanoic acid, liquid chromatography on a chiral column (e.g., Daicel Chiralpak WH) has been used to determine the enantiomeric excess of the corresponding reduction product, 2-hydroxy-3-methylbutanoic acid. oup.com This demonstrates the applicability of chiral chromatography for analyzing the stereochemical outcome of reactions involving α-keto acids.
Table 1: Examples of Chiral Stationary Phases for Separation of Hydroxy and Keto Acids This table is generated based on principles and examples from the search results.
| Chiral Stationary Phase (CSP) Type | Typical Application | Principle of Separation |
| Polysaccharide-based (e.g., Cellulose (B213188) or Amylose derivatives) | Broad range of chiral compounds, including acids and ketones. phenomenex.com | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities. |
| Protein-based (e.g., AGP, BSA) | Ionic compounds, including carboxylic acids. | Enantioselective binding to specific sites on the protein surface. |
| Pirkle-type (Brush-type) | Compounds with π-acidic or π-basic groups. | π-π interactions, hydrogen bonding, and dipole stacking. |
| Ligand Exchange | Amino acids, hydroxy acids. phenomenex.com | Formation of diastereomeric metal complexes with a chiral ligand coated on the support. |
Diastereomeric Salt Formation
A classical yet widely used method for resolving racemic acids is the formation of diastereomeric salts with an enantiomerically pure chiral base. libretexts.org The resulting diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization. libretexts.orgresearchgate.net Once separated, the pure enantiomer of the acid can be recovered by treating the salt with a strong acid. libretexts.org
The choice of resolving agent and solvent is crucial for efficient separation. researchgate.net Common resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)-1-phenylethylamine. libretexts.org The solvent can influence the crystal structure and solubility of the diastereomeric salts, sometimes being incorporated into the crystal lattice, which can enhance the stability and precipitation of the less soluble salt. researchgate.net For example, the resolution of racemic pregabalin (B1679071) was achieved using L-tartaric acid, where the characterization of the quaternary system of enantiomers, resolving agent, and water was key to designing the process. rsc.org Similarly, a diastereomeric salt resolution was developed for a precursor to the drug LY503430 using (S)-(−)-(2)-pyrrolidone-5-carboxylic acid. acs.org
Protecting Group Chemistry to Mitigate Racemization
During multi-step syntheses, the stereocenter of this compound, which is an α-keto acid, is susceptible to racemization, particularly the α-proton of the ketone. Protecting groups are employed to mask reactive functionalities and prevent unwanted side reactions, including epimerization.
A significant challenge with α-keto acids is their lability and the lack of suitable protecting groups; common strategies like esterification can actually promote epimerization. nih.gov A novel strategy involves the chemoselective protection of α-keto acids through direct annulation with oximes. nih.gov This reaction forms a 2,5-dihydrooxazole 3-oxide (a cyclic nitrone), which serves as a chemically and configurationally stable masked α-keto acid. nih.gov This protecting group is stable to various reaction conditions and can be removed under mild reductive conditions using zinc metal followed by hydrolysis. nih.gov
Table 2: Protecting Group Strategy for α-Ketoacids This table is based on the findings from the cited research article.
| Protecting Group Formation | Protected Structure | Deprotection Conditions | Key Advantages |
| Direct annulation of the α-ketoacid with an oxime in CH₂Cl₂. nih.gov | 2,5-Dihydrooxazole 3-oxide (cyclic nitrone). nih.gov | Mild, two-step process: 1. Reduction with Zn metal in aq. NH₄Cl. 2. Hydrolysis of the resulting cyclic imine. nih.gov | - High chemoselectivity (protects α-ketoacids in the presence of unprotected carboxylic acids).- Preserves configurational stability (prevents racemization).- Stable to various reagents but easily removed when needed. nih.gov |
For related compounds like α-amino acids, which are also prone to racemization at the α-carbon, bulky protecting groups for the nitrogen atom have proven effective. The 9-phenyl-9-fluorenyl (Pf) group is particularly noteworthy for its ability to prevent the removal of the acidic α-proton, thus preserving the enantiomeric purity of α-amino carbonyl compounds during subsequent reactions. nih.gov While applied to amino acids, the principle of using sterically demanding protecting groups to shield the vulnerable stereocenter is a relevant strategy in chiral synthesis.
Synthesis of Modified and Deuterated Derivatives for Research
Isotopically labeled analogues of this compound are invaluable tools in metabolic research, enzyme mechanism studies, and as internal standards for mass spectrometry-based quantification. The synthesis of these derivatives requires methods that can introduce isotopes like deuterium (B1214612) (²H or D) at specific positions without compromising stereochemical integrity.
The synthesis of deuterated compounds often starts with deuterated precursors. For example, the synthesis of fully deuterated oleic acid was achieved by starting with deuterated azelaic acid and nonanoic acid, which were prepared via a metal-catalyzed hydrothermal H/D exchange reaction. ansto.gov.au The introduction of the double bond was later accomplished using a Wittig reaction. ansto.gov.au A similar strategy could be adapted for this compound, potentially starting from deuterated lactic acid or pyruvic acid derivatives.
Stereospecific synthesis of deuterium-labeled amino acids like homoserine has been reported, providing a blueprint for preparing chiral deuterated molecules. acs.org These syntheses often involve the reduction of a precursor with a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄). ansto.gov.au For instance, in the synthesis of [D₁₇]nonan-1-ol, [D₁₇]nonanoic acid was reduced using LiAlD₄. ansto.gov.au
For α-keto acids specifically, deuterated versions such as 3-Methyl-2-oxovaleric acid-d₈ are available and used as analytical standards. medchemexpress.com The synthesis of such molecules would involve using deuterated starting materials and reagents throughout the synthetic sequence to ensure high levels of isotopic enrichment.
Table 3: Approaches for Synthesizing Deuterated Derivatives This table is a summary of general strategies from the search results applicable to the target compound.
| Method | Description | Example Application |
| H/D Exchange Reactions | Treatment of the substrate with a deuterium source (e.g., D₂O) in the presence of a metal catalyst (e.g., PtO₂) under hydrothermal conditions to exchange protons for deuterons. ansto.gov.au | Preparation of deuterated saturated fatty acid precursors. ansto.gov.au |
| Use of Deuterated Reagents | Employing reagents containing deuterium, such as deuterated reducing agents (e.g., NaBD₄, LiAlD₄) or deuterated building blocks. ansto.gov.au | Reduction of a carboxylic acid to a deuterated alcohol using LiAlD₄. ansto.gov.au |
| From Deuterated Starting Materials | Beginning a synthetic route with a commercially available or pre-synthesized deuterated starting material. medchemexpress.com | Synthesis of 3-Methyl-2-oxovaleric acid-d₈. medchemexpress.com |
Analytical Techniques for Comprehensive Characterization of 3 Hydroxy 2 Oxobutanoic Acid in Research
Chromatographic Separations
Chromatographic techniques are fundamental in separating 3-hydroxy-2-oxobutanoic acid from complex mixtures, a necessary step for its accurate measurement. The choice of method often depends on the research question, be it broad metabolic profiling or precise quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and thermally stable compounds. creative-proteomics.com For non-volatile metabolites like this compound, a chemical derivatization step is necessary to increase their volatility and thermal stability. creative-proteomics.comcolostate.edu This typically involves converting the polar functional groups (hydroxyl and carboxylic acid) into less polar derivatives. colostate.edu
Common derivatization methods include silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or alkylation to form methyl esters. colostate.edulipidmaps.org Another established approach is the use of alkyl chloroformates, such as ethyl chloroformate (ECF), which reacts with hydroxyl and carboxyl groups. pragolab.cz This derivatization not only facilitates the migration of the analyte into the gas phase but also allows for efficient separation from the sample matrix. pragolab.cz
Once derivatized, the sample is injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the capillary column. lipidmaps.org The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that aids in identification. lipidmaps.orgnih.gov GC-MS is particularly valuable in untargeted metabolomics studies for the broad profiling of metabolites in biological samples. pragolab.cz
A predicted GC-MS spectrum for the non-derivatized form of xi-3-Hydroxy-2-oxobutanoic acid is available in public databases, though it is intended as a guide and requires further experimental confirmation for definitive identification. hmdb.ca
Table 1: GC-MS Analysis Parameters for Related Hydroxy Acids This table presents typical parameters used in the GC-MS analysis of similar hydroxy fatty acids, illustrating common practices applicable to this compound analysis.
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization Reagent | N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) and trimethylchlorosilane | lipidmaps.org |
| GC Column | HP-5MS capillary column | lipidmaps.org |
| Initial Oven Temperature | 80 °C for 5 min | lipidmaps.org |
| Temperature Program | Rise 3.8 °C/min to 200 °C, then 15 °C/min to 290 °C (hold for 6 min) | lipidmaps.org |
| Ionization Mode | Electron Impact (EI) | nih.gov |
| Quantitation Ions | m/z 233 (unlabelled), m/z 235 (labelled internal standard) | lipidmaps.org |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantitative analysis of a wide range of compounds, including those that are not amenable to GC-MS without derivatization. creative-proteomics.comnih.gov LC-MS/MS is often the method of choice for targeted quantitative analysis of this compound and other ketone bodies in biological fluids like plasma and serum. nih.govresearchgate.net
The technique involves separating the analyte from a complex mixture using liquid chromatography, followed by ionization and detection by a tandem mass spectrometer. nih.gov Reversed-phase chromatography on a C18 column is a common separation strategy. nih.govnih.gov The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, a mode of operation known as Multiple Reaction Monitoring (MRM). nih.govshimadzu.com
For short-chain organic acids like this compound, derivatization can still be employed to improve chromatographic retention and ionization efficiency. shimadzu.eu Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to derivatize the carboxylic acid group under mild conditions. shimadzu.comshimadzu.eu However, many modern LC-MS/MS methods are capable of analyzing these compounds directly, simplifying sample preparation. nih.govnih.gov
The development and validation of LC-MS/MS methods for ketone bodies and related metabolites are critical for clinical diagnostics and metabolic research, enabling the precise measurement of their concentrations and ratios. nih.govnih.gov
Table 2: Example LC-MS/MS Method Parameters for Ketone Body Analysis This table provides an example of a validated LC-MS/MS method for the analysis of ketone bodies, which could be adapted for this compound.
| Parameter | Condition | Reference |
|---|---|---|
| LC Column | Phenomenex Luna C18 | nih.gov |
| Mobile Phase A | 0.1% formic acid in water | nih.gov |
| Mobile Phase B | 0.1% formic acid in methanol (B129727) | nih.gov |
| Flow Rate | 0.3 mL/min | nih.gov |
| Ionization Mode | Negative Electrospray Ionization (ESI) | nih.gov |
| Validation Range (similar analytes) | 0.078-5 µg/mL | nih.govnih.gov |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an analyte. nih.gov This capability is invaluable for the identification of unknown metabolites and for increasing confidence in the identification of known compounds like this compound in complex samples. nih.govmdpi.com
When coupled with liquid chromatography (LC-HRMS), this technique can be used for both quantitative analysis and untargeted metabolomics. nih.gov Instruments like Quadrupole Time-of-Flight (Q-TOF) mass spectrometers can collect high-resolution, accurate mass data for all ions in a sample, enabling retrospective data analysis for compounds not initially targeted. nih.gov In the context of identifying organic acids from a biological matrix, LC-HRMS can identify compounds based on their accurate mass-to-charge ratio and fragmentation patterns. mdpi.com
This compound possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). ncats.io As biological systems are often stereospecific, the separation and quantification of individual enantiomers are crucial. Chiral chromatography is the primary technique used to assess the enantiomeric purity of such compounds.
This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. oup.com Chiral columns, such as those based on cellulose (B213188) derivatives, are often employed for this purpose. The separated enantiomers can then be detected by a standard detector or a mass spectrometer. The enantiomeric excess (% ee), a measure of the purity of one enantiomer over the other, can be determined from the relative peak areas in the chromatogram. oup.com This is particularly important in synthetic chemistry to validate the stereoselectivity of a reaction and in metabolic studies to understand the stereospecificity of enzymes. csic.es
High-Resolution Mass Spectrometry (HRMS)
Spectroscopic Methods
Spectroscopic techniques provide detailed information about the molecular structure of a compound, which is essential for its unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net It is used for the structural elucidation of new compounds and for the verification of the structure and purity of known substances like this compound.
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect to see characteristic signals for the methyl protons (CH₃) and the proton on the hydroxyl-bearing carbon (CH-OH). hmdb.ca The chemical shifts and coupling patterns of these signals are unique to the molecule's structure. Predicted ¹H NMR spectra for this compound in D₂O are available from databases like the Human Metabolome Database (HMDB). hmdb.ca
¹³C NMR (Carbon-13 NMR): This technique provides information about the different carbon atoms in a molecule. nih.gov For this compound, distinct signals would be observed for the carboxylic acid carbon, the ketone carbonyl carbon, the hydroxyl-bearing carbon, and the methyl carbon. In studies involving stable isotope labeling (e.g., with ¹³C), NMR is invaluable for tracing the metabolic fate of the labeled substrate through various pathways. nih.govnih.govresearchgate.net
Two-dimensional (2D) NMR techniques, such as HSQC and HMBC, can be used to establish the connectivity between protons and carbons, further confirming the molecular structure.
Table 3: Predicted NMR Chemical Shifts for this compound and Related Structures This table shows predicted chemical shift values which are useful as a guide for interpreting experimental NMR data.
| Nucleus | Structure/Fragment | Predicted Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | xi-3-Hydroxy-2-oxobutanoic acid (in D₂O) | Varies by prediction (e.g., 600 MHz vs 500 MHz) | hmdb.ca |
| ¹³C | 3-Hydroxybutyrate (B1226725) (related structure, in D₂O) | C2: ~72 ppm, C3: ~21 ppm, C4: ~45 ppm | researchgate.net |
| ¹³C | 2-hydroxy-2-methyl-3-oxobutanoic acid | Spectrum available | nih.gov |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for the qualitative analysis of this compound, providing structural information based on the absorption of infrared radiation by its specific functional groups. The FTIR spectrum of a sample containing this compound would exhibit characteristic absorption bands corresponding to the vibrations of its molecular bonds.
Key functional groups and their expected FTIR absorption regions:
O-H Stretching: A broad band is anticipated in the region of 3600-3400 cm⁻¹ due to the hydroxyl (-OH) group of the carboxylic acid and the alcohol.
C-H Stretching: Absorptions corresponding to the asymmetric and symmetric stretching of the methyl (CH₃) group would appear around 2961 cm⁻¹ and 2859 cm⁻¹, respectively.
C=O Stretching: The carbonyl (C=O) groups of the ketone and the carboxylic acid will result in strong absorption bands in the spectral region of 1820-1690 cm⁻¹. Specifically, a prominent band around 1752 cm⁻¹ can be attributed to the ester and acid carbonyls.
C-O Stretching: A strong band associated with the C-O single bond stretching of the carboxylic acid and alcohol is expected around 1143 cm⁻¹.
It's important to note that sample preparation can influence the resulting FTIR spectrum. For instance, grinding or the duration of drying of biological samples may cause shifts in the observed bands.
UV Spectroscopy for Reaction Monitoring
While specific UV-Vis spectral data for this compound is not extensively detailed in the provided context, UV spectroscopy can be a useful technique for monitoring reactions involving this compound. The presence of the carbonyl (C=O) group, a chromophore, allows for UV detection. Although the oxo group's absorption might be weak, it can still be leveraged to track the progress of a reaction where this compound is either a reactant or a product. For instance, in a reaction where this keto acid is formed, an increase in absorbance at a specific wavelength corresponding to the n→π* transition of the carbonyl group could be monitored over time. This method is often used in conjunction with other techniques like High-Performance Liquid Chromatography (HPLC) for more comprehensive reaction analysis.
The effectiveness of UV spectroscopy for monitoring is dependent on the specific reaction and the UV-Vis properties of all components in the reaction mixture. If other reactants or products have overlapping absorption spectra, it may complicate the analysis.
Sample Preparation and Derivatization Strategies
Effective sample preparation is a critical prerequisite for the accurate analysis of this compound, especially from complex biological matrices. This often involves extraction to isolate the analyte from interfering substances and may include a derivatization step to enhance its detectability by analytical instruments.
Extraction Techniques for Complex Biological Matrices (e.g., Basic pH, Solvent Extraction, Solid Phase Extraction)
The choice of extraction technique depends on the nature of the sample matrix and the concentration of this compound.
Solvent Extraction: This is a common method for isolating organic acids. For α-keto acids, a multi-step solvent extraction process can be employed. mdpi.comscience.gov One approach involves an initial extraction at a partially acidified pH (around 3.0-4.0) with an organic solvent like methyl-isobutyl ketone (MIBK) or ethyl acetate (B1210297) to remove organic impurities. mdpi.comscience.gov After removing the organic phase, the aqueous phase containing the salt of the keto acid is further acidified to a pH below 1. A second solvent extraction is then performed to isolate the protonated α-keto acid into the organic solvent. mdpi.comscience.gov For short-chain fatty acids and related compounds, direct extraction from acidified samples into an organic solvent like ethyl acetate is also a common practice. nih.gov
Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction compared to solvent extraction. nih.govresearchgate.net For short-chain fatty acids and other polar compounds, various SPE cartridges can be utilized, including normal-phase, reversed-phase, and ion-exchange sorbents. nih.govrsc.org For instance, a method for short-chain fatty acids in chicken feces utilized a STRATA™-X-A 96-well plate SPE cartridge. rsc.org The sample was pre-treated with a potassium phosphate (B84403) solution at pH 2.0 before elution. rsc.org Such methods can be adapted for the extraction of this compound from various biological samples like plasma, urine, or cell culture media. ceu.es
Chemical Derivatization for Enhanced Detection (e.g., Methyl Esters, Pentafluorobenzyl Bromide)
Derivatization is often necessary to improve the volatility and thermal stability of polar analytes like this compound for gas chromatography (GC) analysis, or to enhance their ionization efficiency for mass spectrometry (MS) detection. acs.orgnih.gov
Methyl Esters: Formation of methyl esters is a common derivatization strategy for carboxylic acids. This can be achieved using reagents like diazomethane (B1218177) or by heating with methanol in the presence of an acid catalyst. While effective, the conditions need to be carefully controlled to avoid side reactions.
Pentafluorobenzyl (PFB) Bromide: Derivatization with pentafluorobenzyl bromide (PFB-Br) is a highly effective method for α-keto acids, creating PFB esters. creative-proteomics.comthno.org These derivatives are highly electronegative, making them ideal for sensitive detection by electron capture detection (ECD) in GC or by negative chemical ionization (NCI) mass spectrometry. creative-proteomics.comresearchgate.net A key advantage of this method is that it often proceeds as a single-step extraction and derivatization from biological fluids like plasma. creative-proteomics.com The resulting PFB esters exhibit excellent chromatographic properties without the need to derivatize the keto group separately. creative-proteomics.com This technique has been successfully used for the analysis of various keto acids, including branched-chain α-keto acids. creative-proteomics.comhmdb.ca
Capillary Electrophoresis for Chiral Analysis of Hydroxy Acids
Since this compound contains a chiral center at the C3 position, the separation of its enantiomers is crucial for understanding its stereospecific roles in biological systems. Capillary electrophoresis (CE) is a powerful technique for the chiral analysis of hydroxy acids, often without the need for prior derivatization. nih.gov
Various chiral selectors can be added to the background electrolyte in CE to achieve enantiomeric separation. These selectors form transient diastereomeric complexes with the enantiomers of the analyte, leading to different electrophoretic mobilities.
Commonly used chiral selectors for hydroxy acids in CE include:
Cyclodextrins: Modified cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (2HP-β-CD), have been successfully used for the direct chiral resolution of aliphatic α-hydroxy acids. The degree of separation is influenced by the concentration of the cyclodextrin (B1172386) and the pH of the buffer.
Macrocyclic Antibiotics: Vancomycin is a versatile chiral selector that has been employed for the chiral separation of a wide range of hydroxy acids, including α-hydroxy acids and β-hydroxy acids. nih.gov
Ligand-Exchange Systems: Metal complexes, such as copper(II) complexes with chiral ligands like L-hydroxyproline, can also be used for the chiral separation of hydroxy acids, particularly aromatic ones.
The table below summarizes some CE methods for the chiral separation of hydroxy acids:
| Analyte Type | Chiral Selector | Detection Method | Reference |
| Aliphatic & Aromatic α-Hydroxy Acids | Vancomycin | Indirect UV | nih.gov |
| Aliphatic β-Hydroxy Acids | Vancomycin | Indirect UV | nih.gov |
| Aliphatic α-Hydroxy Acids | 2-Hydroxypropyl-β-cyclodextrin | Direct UV |
Addressing Analytical Challenges in Complex Research Samples
The analysis of this compound in complex biological samples like plasma, urine, or tissue extracts presents several challenges.
Analyte Stability: α-keto acids can be unstable and prone to degradation during sample collection, storage, and processing. Strategies to mitigate this include immediate processing of samples, storage at ultra-low temperatures (-80°C), and pH adjustment. In some cases, immediate derivatization upon sample collection can stabilize the analyte.
Matrix Effects: The presence of other components in the biological matrix can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods. This can affect the accuracy and precision of quantification. Proper sample clean-up through techniques like SPE is crucial to minimize matrix effects. researchgate.net The use of stable isotope-labeled internal standards that co-elute with the analyte can also help to correct for matrix effects. nih.gov
Low Endogenous Concentrations: this compound may be present at very low concentrations in biological samples, requiring highly sensitive analytical methods for its detection and quantification. Derivatization to enhance detector response and the use of sensitive techniques like tandem mass spectrometry (MS/MS) are often necessary. creative-proteomics.com
Co-eluting Isomers: The presence of other structurally similar hydroxy acids or keto acids in the sample can lead to co-elution and interfere with the accurate quantification of this compound. High-resolution chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC), coupled with high-resolution mass spectrometry, can help to resolve these interferences.
The table below outlines some of these challenges and potential solutions:
| Challenge | Potential Solution(s) |
| Analyte Instability | Immediate sample processing, ultra-low temperature storage, pH control, in-situ derivatization. |
| Matrix Effects | Effective sample clean-up (e.g., SPE), use of stable isotope-labeled internal standards. nih.govresearchgate.net |
| Low Concentrations | Sensitive detection methods (e.g., MS/MS), derivatization to enhance signal. creative-proteomics.com |
| Co-eluting Interferences | High-resolution chromatography (e.g., UHPLC), high-resolution mass spectrometry. |
Broader Biochemical and Systemic Research Implications of 3 Hydroxy 2 Oxobutanoic Acid Metabolism
Impact on Understanding Amino Acid Metabolism Disorders
Metabolites derived from amino acid pathways are critical indicators and potential mediators of metabolic diseases. The metabolism of 3-hydroxy-2-oxobutanoic acid, particularly its connection to threonine and branched-chain amino acid (BCAA) pathways, provides valuable insights into the pathophysiology of several disorders.
Recent research has identified a direct molecular link between a stereoisomer of this compound and a specific cancer pathway. In acute myeloid leukemia (AML), cancer cells with mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes exhibit a novel metabolic function. mdpi.com These mutant enzymes, known for producing the oncometabolite (2R)-hydroxyglutarate (2R-HG), also reduce the threonine metabolite (3S)-hydroxy-2-oxobutanoic acid to (2R,3S)-dihydroxybutanoic acid (2,3-DHBA). mdpi.com This transformation is chemically similar to the reduction of 2-oxoglutarate to 2R-HG. mdpi.com
The accumulation of 2,3-DHBA is so significant that it has been proposed as a potential biomarker for AML patients carrying IDH1/2 mutations. mdpi.com The biological activity of 2,3-DHBA is still under investigation, but there is speculation that it may function as an oncometabolite, contributing to the pathogenesis of AML. mdpi.com This discovery highlights a specific mechanism where an intermediate of amino acid catabolism is directly implicated in the molecular pathology of cancer.
| Metabolite/Precursor | Enzyme | Associated Disease | Resulting Metabolite | Key Finding |
| (3S)-Hydroxy-2-oxobutanoic acid | Mutant Isocitrate Dehydrogenase 1/2 (IDH1/2) | Acute Myeloid Leukemia (AML) | (2R,3S)-dihydroxybutanoic acid (2,3-DHBA) | The mutant enzyme gains a neomorphic function, reducing the threonine metabolite to a potential oncometabolite. mdpi.com |
| Branched-Chain α-Keto Acids (e.g., 3-methyl-2-oxobutanoic acid) | Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH) | Maple Syrup Urine Disease (MSUD) | Accumulation of BCAAs and their ketoacids | Deficiency in the BCKDH enzyme complex leads to toxic accumulation of intermediates in BCAA metabolism. nih.govresearchgate.net |
The metabolism of this compound and its related compounds is increasingly recognized for its role in systemic metabolic balance and inflammation. Elevated levels of BCAAs and their corresponding ketoacids, such as 3-methyl-2-oxobutanoic acid, are implicated in the development of insulin (B600854) resistance. nih.gov
While the direct inflammatory role of this compound is still being elucidated, the functions of structurally similar short-chain fatty acids and hydroxy acids provide a strong theoretical framework. For instance, 3-hydroxybutyrate (B1226725), a ketone body, acts as a signaling molecule that can suppress inflammation by activating specific cell surface receptors like hydroxycarboxylic acid receptor 2 (HCAR2) and free fatty acid receptor 3 (FFAR3). nih.govmdpi.com Butyrate, another related molecule, exerts anti-inflammatory effects by inhibiting histone deacetylases (HDACs), which alters the expression of inflammatory genes. wikipedia.org
Conversely, disturbances in the metabolism of related compounds can promote inflammation. In patients undergoing liver surgery, a decrease in the BCAA metabolite 3-methyl-2-oxobutanoic acid was associated with an increase in the gut bacterium Klebsiella and the incidence of post-hepatectomy liver failure, suggesting a link between this metabolic pathway and liver inflammation. nih.gov
Molecular Mechanisms Linking Metabolic Intermediates to Disease Pathways
Role in Cellular Signaling Pathways
Research into related hydroxy acids demonstrates their capacity to act as potent signaling molecules, a role that this compound may also share. The ketone body 3-hydroxybutyrate is a prime example, functioning beyond its role as an energy substrate. nih.gov It acts as an endogenous inhibitor of class I histone deacetylases (HDACs), leading to increased histone acetylation. nih.gov This epigenetic modification alters chromatin structure and gene expression, impacting cellular function and stress response. nih.gov
Interplay with Microbiota-Host Interactions (via related metabolites)
The gut microbiome communicates with the host through the production of various metabolites, and compounds related to this compound are key players in this dialogue. A significant finding is the link between gut microbiota, BCAA metabolism, and liver health. nih.gov A study on patients after hepatectomy found that a significant increase in Klebsiella in the gut was correlated with a decrease in both fecal and serum levels of 3-methyl-2-oxobutanoic acid, a metabolite of valine. nih.gov This alteration was associated with a higher risk of post-operative liver failure, indicating that microbial modulation of BCAA catabolites can directly impact host organ function. nih.gov
Additionally, metabolites produced by gut bacteria can influence the composition of the microbiome itself. Branched-chain hydroxy acids (BCHAs), which are derived from BCAAs by lactic acid bacteria, have been shown to modulate the growth of other gut microbes. jmb.or.kr For example, 2-hydroxyisocaproic acid (HICA), a BCHA derived from leucine (B10760876), can promote the growth of beneficial bacteria like Lactobacillus plantarum. jmb.or.kr This demonstrates a complex feedback loop where microbial metabolites influence host health and also shape the microbial community.
| Related Metabolite | Interacting Microbe(s) | Observed Host/Microbial Effect |
| 3-methyl-2-oxobutanoic acid | Klebsiella | A decrease in this metabolite, associated with increased Klebsiella, was linked to post-hepatectomy liver failure in humans. nih.gov |
| Branched-Chain Hydroxy Acids (BCHAs) | Lactic Acid Bacteria (producers) | Can promote the growth of beneficial bacteria such as Lactobacillus plantarum. jmb.or.kr |
| 3-methyl-2-oxobutanoic acid | Gut Microbiome of Phrynocephalus axillaris | Levels were higher in lizards at intermediate altitudes, linked to protein absorption and utilization as part of environmental adaptation. frontiersin.org |
Precursor Applications in Biochemical Synthesis for Research
In biochemical research, this compound can serve as a standard or reagent in metabolic studies. smolecule.com Its availability allows for its use in interaction studies to probe its effects on metabolic pathways and enzyme activities. smolecule.com
While this compound is part of the broader network of amino acid metabolism, the direct precursor for the synthesis of the essential amino acid L-leucine is the related branched-chain α-keto acid, 3-methyl-2-oxobutanoic acid (also known as 2-keto-isovalerate). agriculturejournals.cz This compound is a common intermediate for both valine and leucine biosynthesis. agriculturejournals.cz The synthesis of L-leucine from this precursor is a multi-step enzymatic process crucial for metabolic research and is detailed as follows:
Condensation: 3-methyl-2-oxobutanoic acid is condensed with acetyl-CoA to form (S)-2-isopropylmalic acid, a reaction catalyzed by 2-isopropylmalate synthase. agriculturejournals.cz
Isomerization: The resulting 2-isopropylmalic acid is converted to its isomer, (2R,3S)-3-isopropylmalic acid, through a dehydration and subsequent hydration reaction, both catalyzed by 3-isopropylmalate dehydratase. agriculturejournals.cz
Oxidation: 3-isopropylmalic acid is then oxidized by the NAD+-dependent enzyme 3-isopropylmalate dehydrogenase to produce (S)-2-isopropyl-3-oxosuccinic acid. agriculturejournals.cz
Decarboxylation: This product spontaneously decarboxylates to form 4-methyl-2-oxopentanoic acid. agriculturejournals.cz
Transamination: In the final step, 4-methyl-2-oxopentanoic acid is converted to L-leucine via a transamination reaction, catalyzed by either a branched-chain-amino-acid transaminase or a more specific leucine transaminase. agriculturejournals.cz
The use of these precursors in controlled biochemical systems allows researchers to study metabolic flux, enzyme kinetics, and the regulation of amino acid synthesis pathways.
Building Block in Organic Synthesis for Research Compounds
This compound is a valuable building block in organic synthesis due to its distinct structural characteristics. solubilityofthings.com The molecule possesses multiple functional groups—a hydroxyl (-OH), a keto (C=O), and a carboxylic acid (-COOH)—which provide a versatile platform for a wide range of chemical transformations. solubilityofthings.comfoodb.ca This trifunctional nature makes it a strategic starting material for the synthesis of more complex molecules, particularly those with applications in pharmaceutical and biochemical research. solubilityofthings.comsmolecule.com
The reactivity of its functional groups allows it to participate in various reactions. smolecule.com For instance, the carboxylic acid can undergo esterification, the keto group can be reduced to a secondary alcohol, and the hydroxyl group can be oxidized. smolecule.com These reactions enable chemists to modify the scaffold of this compound and introduce new functionalities, facilitating the creation of diverse and complex molecular architectures.
In biochemical research, it serves as an intermediate or precursor for synthesizing other important compounds. smolecule.comsmolecule.com Its role as a precursor in the biosynthesis of branched-chain amino acids highlights its utility as a foundational molecule. This biological role can be mimicked in laboratory settings for the targeted synthesis of specific bioactive compounds. smolecule.com Furthermore, the α-keto-β-hydroxy acid motif is significant in aldol (B89426) reactions, a powerful carbon-carbon bond-forming reaction in organic synthesis. This allows for the construction of molecules with multiple stereocenters, which is crucial in the development of chiral drugs and other specialty chemicals. nih.gov
Table 1: Functional Groups of this compound and Their Synthetic Utility
| Functional Group | Chemical Formula | Potential Synthetic Reactions |
|---|---|---|
| Carboxylic Acid | -COOH | Esterification, Amide formation, Reduction to alcohol |
| Ketone | C=O | Reduction to alcohol, Nucleophilic addition, Aldol condensation |
| Hydroxyl | -OH | Oxidation to ketone, Esterification, Ether formation |
Industrial Research Applications and Bio-Based Materials Development
In response to the global challenge of plastic waste accumulation, significant research is focused on developing biodegradable and bio-based materials from renewable sources. google.commit.edu this compound and other hydroxy acids are at the forefront of this research, serving as key monomers for sustainable polymers and as targets for bio-production. mit.edu Industrial research leverages metabolic engineering and biotechnology to produce these valuable chemical building blocks from renewable feedstocks like glucose, aiming to reduce dependence on petrochemicals. smolecule.commit.edu
Precursor in Agrochemical Synthesis
The unique chemical structure of this compound makes it a valuable precursor in the synthesis of complex molecules for the agrochemical industry. solubilityofthings.com The combination of hydroxyl, keto, and carboxylic acid groups allows for the construction of diverse molecular frameworks that are often required for biologically active compounds used in agriculture. solubilityofthings.com While specific, commercially available agrochemicals derived directly from this acid are not widely documented, its utility as a versatile building block is recognized within synthetic chemistry. solubilityofthings.com Its potential lies in providing a chiral pool starting material for creating new active ingredients with desired efficacy and environmental profiles.
Utilization in Bio-Based Polymer Production
Hydroxy acids are a critical class of monomers for the production of polyesters, a major category of polymers with wide-ranging applications. mit.edu The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group within the same molecule allows this compound to undergo polymerization to form polyesters. google.commit.edu This capability is central to the development of new bio-based and biodegradable plastics. google.com
Research in this area focuses on creating copolymers by combining different hydroxy acids to tailor the material properties of the resulting polymer. google.com This approach can yield polyesters with enhanced thermal stability and improved sustainability profiles. google.com The ultimate goal is to use microbial fermentation processes to produce these hydroxy acid monomers, creating a fully renewable and sustainable lifecycle for plastics. mit.edu
Table 2: Examples of Hydroxy Acid Monomers in Biopolymer Research
| Monomer Name | Potential Polymer Property Contribution | Reference |
|---|---|---|
| 3-Hydroxypropanoic acid | Forms basis for various polyesters | google.com |
| 3-Hydroxyisobutyric acid | Can improve thermal degradation resistance in copolymers | mit.edu |
| 3-hydroxy-2-methylbutyric acid | Can improve thermal degradation resistance in copolymers | mit.edu |
| 6-Hydroxyhexanoic acid | Used as a co-monomer to modify polymer properties | google.com |
Q & A
Q. How is 3-hydroxy-2-oxobutanoic acid synthesized in laboratory settings?
Synthesis typically involves oxidation or enzymatic pathways. For example, α-keto acids like 3-methyl-2-oxobutanoic acid (structurally analogous) are synthesized via enzymatic decarboxylation or chemical oxidation of hydroxy acids. A common method involves reacting 3-hydroxybutanoic acid with oxidizing agents like pyridinium chlorochromate (PCC) under controlled conditions. Enzymatic routes using dehydrogenases (e.g., lactate dehydrogenase homologs) can achieve stereoselective synthesis. Reaction progress is monitored via thin-layer chromatography (TLC) or NMR spectroscopy .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups and hydration equilibria. For instance, the keto-enol tautomerism of α-keto acids like 3-methyl-2-oxobutanoic acid is resolved using deuterated solvents (e.g., D₂O) and pH adjustments .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~2500-3500 cm⁻¹) groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns for structural validation .
Q. What is the biological role of this compound in metabolic pathways?
This compound is implicated in ketone body metabolism and amino acid catabolism. For example, structurally similar α-keto acids like 3-methyl-2-oxobutanoic acid are intermediates in branched-chain amino acid degradation (e.g., valine). In microbial systems, it may participate in polyhydroxyalkanoate (PHA) biosynthesis, a pathway relevant to bioplastic production .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported NMR data for this compound?
Discrepancies often arise from solvent effects, pH, or tautomeric equilibria. To standardize
Q. What computational methods model the hydration equilibria of this compound?
Density Functional Theory (DFT) calculations predict energy barriers between keto and hydrated forms. Molecular dynamics (MD) simulations with explicit solvent models (e.g., water) analyze solvation effects. Software like Gaussian or ORCA is used, with benchmarks against experimental pKa values from NMR titrations .
Q. How do stereochemical considerations affect the biological activity of derivatives?
Stereochemistry critically influences enzyme-substrate interactions. For example, (2R,3R)-configured derivatives of α-keto acids exhibit higher affinity for dehydrogenases compared to their enantiomers. Chiral resolution via HPLC (e.g., using a CHIRALPAK® column) or enzymatic kinetic resolution is essential for isolating bioactive stereoisomers .
Q. What advanced purification techniques isolate this compound from complex mixtures?
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients separate polar impurities.
- Crystallization : pH-controlled crystallization (e.g., acidifying to pH 2-3) enhances purity. Sodium salt forms (e.g., CAS 3715-29-5) are often crystallized from ethanol/water mixtures .
- Ion-Exchange Chromatography : Removes charged contaminants using Dowex® resins .
Q. How to design enzyme kinetics experiments for this compound?
- Assay Conditions : Use Tris-HCl buffer (pH 7.5), 25°C, and NADH as a cofactor for dehydrogenase-coupled reactions.
- Kinetic Parameters : Measure initial rates at varying substrate concentrations (0.1–10 mM). Fit data to the Michaelis-Menten model using software like GraphPad Prism.
- Inhibition Studies : Test competitive inhibitors (e.g., oxaloacetate analogs) via Lineweaver-Burk plots .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
